Acridine-1,7-diaminedihydrochloride
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Overview
Description
Acridine-1,7-diaminedihydrochloride is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine derivatives have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of acridine derivatives, including Acridine-1,7-diaminedihydrochloride, can be achieved through various methods. One common approach involves the use of a Co/C catalyst from rice husks with a microwave-assisted method . This method is advantageous due to its high yield, fast reaction time, and eco-friendly solvent usage. The reaction involves a one-pot, multi-component pathway with solvent H₂O supported by microwave irradiation . Another method involves the cyclocondensation and multicomponent reactions of 1,3-dicarbonyl compounds and aldehydes in the presence of a nitrogen source .
Chemical Reactions Analysis
Acridine-1,7-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, acridine derivatives can act as DNA intercalators and inhibit topoisomerase or telomerase enzymes . These reactions are critical for their biological activities, such as anticancer and antimicrobial properties .
Scientific Research Applications
Acridine-1,7-diaminedihydrochloride has numerous scientific research applications. In chemistry, it is used as a fluorescent probe and in laser technologies . In biology and medicine, it is studied for its potential as an anticancer, antimicrobial, and antiviral agent . Acridine derivatives have shown effectiveness as inhibitors of acetylcholinesterase, making them potential candidates for the treatment of Alzheimer’s disease . Additionally, they are used in the visualization of biomolecules and as fluorescent materials .
Mechanism of Action
The mechanism of action of Acridine-1,7-diaminedihydrochloride primarily involves DNA intercalation . This process disrupts the normal function of DNA and related enzymes, leading to the inhibition of critical biological processes. For example, in cancer treatment, acridine derivatives can inhibit topoisomerase or telomerase enzymes, preventing the replication of cancer cells . The molecular targets and pathways involved in these processes are crucial for the compound’s therapeutic effects.
Comparison with Similar Compounds
Acridine-1,7-diaminedihydrochloride can be compared with other acridine derivatives, such as acriflavine and proflavine . These compounds share a similar acridine-3,6-diamine structural component and have been used as antibacterial agents . this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential. Other similar compounds include N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA), which have entered clinical studies for their anticancer properties .
Properties
Molecular Formula |
C13H13Cl2N3 |
---|---|
Molecular Weight |
282.17 g/mol |
IUPAC Name |
acridine-1,7-diamine;dihydrochloride |
InChI |
InChI=1S/C13H11N3.2ClH/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12;;/h1-7H,14-15H2;2*1H |
InChI Key |
CGEQGFXDJRVVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N.Cl.Cl |
Origin of Product |
United States |
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